![molecular formula C12H17ClN2O3S B1607990 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide CAS No. 35974-23-3](/img/structure/B1607990.png)
2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide
Overview
Description
“2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide” is a chemical compound with the molecular formula C12H17ClN2O3S and a molecular weight of 304.79 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 113-114 degrees Celsius .Scientific Research Applications
Comparative Metabolism in Liver Microsomes
Research by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds similar to 2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide, in human and rat liver microsomes. The study highlighted the complex metabolic pathways leading to potential carcinogenic products, emphasizing the need for understanding the biological interactions of such compounds for safety evaluations (Coleman, Linderman, Hodgson, & Rose, 2000).
Electronic and Biological Interactions
Bharathy et al. (2021) investigated the electronic behavior, wave function, and biological properties of N-[4-(Ethylsulfamoyl)phenyl]acetamide, providing insights into its reactivity and potential biological applications. The study utilized molecular docking to explore fungal and cancer activities, suggesting its applicability in drug design and development (Bharathy et al., 2021).
Antimicrobial Studies of Sulfanilamide Derivatives
Lahtinen et al. (2014) synthesized and characterized several sulfanilamide derivatives, including compounds structurally related to this compound. The study evaluated their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Lahtinen et al., 2014).
Conformational and Polarity Studies
Ishmaeva et al. (2015) focused on the synthesis, polarity, and structure analysis of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides. Their work contributes to the understanding of the molecular conformation and behavior of chloroacetamide derivatives, which is crucial for designing compounds with desired physical and chemical properties (Ishmaeva et al., 2015).
Radiosynthesis for Metabolic Studies
Latli and Casida (1995) developed a method for the radiosynthesis of a chloroacetanilide herbicide, providing a tool for studying the metabolism and mode of action of such compounds. This research is instrumental in understanding how chloroacetamide derivatives interact within biological systems, which is essential for assessing their safety and efficacy (Latli & Casida, 1995).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3S/c1-3-15(4-2)19(17,18)11-7-5-10(6-8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOAJYUXLKUWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368254 | |
Record name | 2-Chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35974-23-3 | |
Record name | 2-Chloro-N-[4-(diethylsulfamoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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